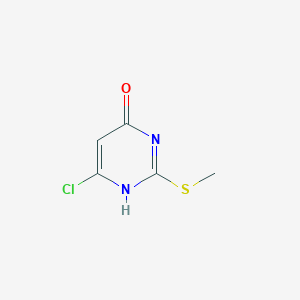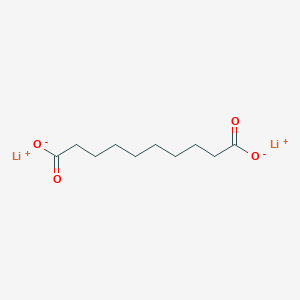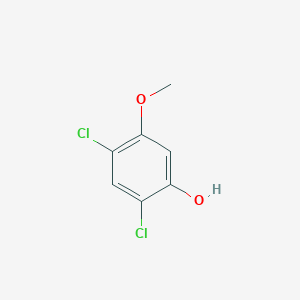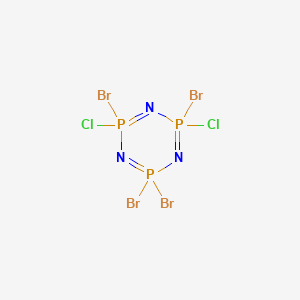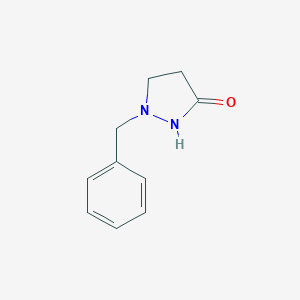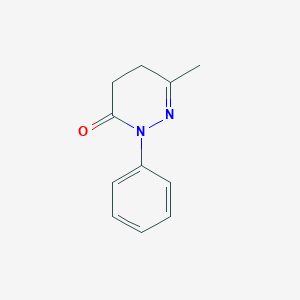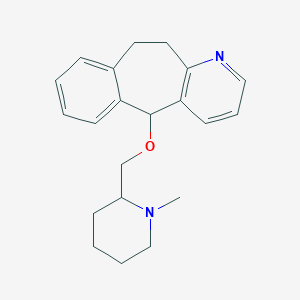
10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine, also known as DMHP, is a synthetic compound that belongs to the class of psychoactive substances. It has been found to have potential use in scientific research due to its unique chemical structure and mechanism of action. In
Mécanisme D'action
10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine acts as a dopamine receptor agonist, which means it binds to and activates dopamine receptors in the brain. Specifically, it has been found to bind to the D2 and D3 subtypes of dopamine receptors. This activation leads to an increase in dopamine release, which can result in feelings of pleasure and reward.
Biochemical and Physiological Effects
10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine has been shown to have a range of biochemical and physiological effects. It has been found to increase dopamine release in the brain, which can result in feelings of pleasure and reward. Additionally, it has been shown to increase locomotor activity in animals, indicating a potential stimulant effect. 10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine has also been found to have anxiolytic properties, which means it may have potential use in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine in lab experiments is its unique chemical structure and mechanism of action. This allows researchers to investigate the role of dopamine receptors in various physiological and pathological processes. However, one limitation is that 10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine is a psychoactive substance, which means it may have potential safety concerns for researchers handling the compound.
Orientations Futures
There are several future directions for the use of 10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine in scientific research. One direction is to investigate its potential use in the treatment of psychiatric disorders such as addiction and anxiety. Another direction is to study its effects on other neurotransmitter systems in the brain, such as the serotonin and norepinephrine systems. Additionally, 10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine could be used to investigate the role of dopamine receptors in other physiological processes, such as metabolism and immune function.
Conclusion
In conclusion, 10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine is a synthetic compound that has potential use in scientific research due to its unique chemical structure and mechanism of action. It has been shown to interact with dopamine receptors in the brain, leading to a range of biochemical and physiological effects. 10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Méthodes De Synthèse
10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the formation of a key intermediate, which is then converted into 10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine using a series of reactions. The synthesis method has been optimized to produce 10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine in high yield and purity.
Applications De Recherche Scientifique
10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine has been found to have potential use in scientific research due to its unique chemical structure and mechanism of action. It has been shown to interact with the brain's dopamine receptors, which are involved in reward, motivation, and pleasure. 10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine has been used in studies investigating the role of dopamine receptors in drug addiction and other psychiatric disorders.
Propriétés
Numéro CAS |
18374-06-6 |
|---|---|
Nom du produit |
10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine |
Formule moléculaire |
C21H26N2O |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
2-[(1-methylpiperidin-2-yl)methoxy]-7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene |
InChI |
InChI=1S/C21H26N2O/c1-23-14-5-4-8-17(23)15-24-21-18-9-3-2-7-16(18)11-12-20-19(21)10-6-13-22-20/h2-3,6-7,9-10,13,17,21H,4-5,8,11-12,14-15H2,1H3 |
Clé InChI |
FVDXZWVYGKUXQE-UHFFFAOYSA-N |
SMILES |
CN1CCCCC1COC2C3=C(CCC4=CC=CC=C24)N=CC=C3 |
SMILES canonique |
CN1CCCCC1COC2C3=C(CCC4=CC=CC=C24)N=CC=C3 |
Synonymes |
10,11-Dihydro-5-[(1-methyl-2-piperidinyl)methoxy]-5H-benzo[4,5]cyclohepta[1,2-b]pyridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



